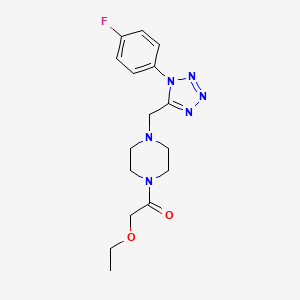

2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-1-(4-((1-(4-Fluorophenyl)-1H-Tetrazol-5-Yl)methyl)piperazin-1-yl)ethanone is an organic compound, known for its significant applications in pharmaceuticals and chemical research. It is characterized by its unique structural framework which includes ethoxy, fluorophenyl, tetrazole, and piperazine moieties, making it a versatile candidate in various scientific domains.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone generally involves multi-step organic synthesis protocols. Key intermediates include ethoxyacetyl chloride, 4-fluorophenyltetrazole, and N-methylpiperazine, which undergo nucleophilic substitution and condensation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound often incorporates optimized reaction conditions to maximize yield and purity. Typical steps include:

Preparation of ethoxyacetyl chloride via thionyl chloride reaction with ethoxyacetic acid.

Synthesis of 4-fluorophenyltetrazole through cyclization of 4-fluorobenzonitrile with sodium azide.

Coupling of intermediates under controlled temperature and pressure to obtain the target compound.

Types of Reactions:

Oxidation and Reduction: This compound can undergo oxidation reactions to form respective oxo derivatives, and reduction to yield amine functionalities.

Substitution Reactions: Electrophilic and nucleophilic substitutions, especially involving the tetrazole and fluorophenyl groups, are common.

Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions are typically used. Reaction conditions often involve organic solvents like dichloromethane and controlled pH environments.

Major Products: Depending on the reaction conditions, products can include various substituted piperazines, fluorinated aromatic compounds, and tetrazole derivatives.

Chemistry:

Used as a reagent in the synthesis of complex organic molecules.

Acts as a precursor in the development of new chemical entities.

Biology:

Investigated for its interactions with biological macromolecules.

Utilized in studies involving signal transduction and enzymatic inhibition.

Medicine:

Potential therapeutic agent in targeting specific biochemical pathways.

Explored for its pharmacokinetic and pharmacodynamic properties.

Industry:

Employed in the production of specialty chemicals.

Serves as an intermediate in the manufacture of agrochemicals and advanced materials.

Mécanisme D'action

Mechanism: The compound exerts its effects through binding interactions with specific molecular targets, particularly those involving tetrazole and piperazine rings. It modulates pathways by interacting with receptor sites and enzyme active sites, thereby influencing biological activities.

Molecular Targets and Pathways: Targets include G-protein coupled receptors, enzymatic complexes, and ion channels. Pathways influenced by this compound often involve cellular signaling and metabolic regulation.

Comparaison Avec Des Composés Similaires

1-(4-fluorophenyl)-1H-tetrazole

N-methylpiperazine derivatives

Ethoxy-substituted acetophenones

This compound's versatility and functionality across various scientific and industrial domains make it a subject of significant interest in contemporary research.

Activité Biologique

2-Ethoxy-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, with a CAS number of 1049401-67-3, is a compound characterized by a complex molecular structure that includes ethoxy, fluorophenyl, tetrazole, and piperazine groups. This unique composition suggests potential biological activities, particularly in the pharmaceutical domain. This article explores the biological activity of this compound through various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁FN₆O₂ |

| Molecular Weight | 348.38 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the tetrazole moiety is significant as tetrazoles are known to exhibit a range of pharmacological activities including:

- Antimicrobial

- Antifungal

- Analgesic

- Anti-inflammatory

- Anticancer

Research indicates that tetrazole derivatives can modulate enzyme activities and receptor interactions, enhancing their therapeutic potential in various diseases .

In Vitro Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

- Enzyme Inhibition : A study focused on the inhibition of tyrosinase (AbTYR), which is crucial in melanin production. Compounds derived from piperazine showed promising inhibitory effects with IC₅₀ values in the low micromolar range, indicating significant enzyme activity loss at low concentrations .

- Antimicrobial Activity : Research on substituted tetrazoles revealed that many derivatives exhibit potent antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : Compounds containing the tetrazole ring have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives, including those with tetrazole functionalities. The results indicated that modifications in the piperazine structure significantly influenced their biological activity. For instance, the introduction of fluorine atoms enhanced lipophilicity and binding affinity to target proteins, leading to improved therapeutic efficacy against specific diseases such as cancer and infections .

Propriétés

IUPAC Name |

2-ethoxy-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O2/c1-2-25-12-16(24)22-9-7-21(8-10-22)11-15-18-19-20-23(15)14-5-3-13(17)4-6-14/h3-6H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWRAXQDYDPGRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.